Cas no 84636-33-9 (5-(methylamino)-4-Thiazolecarboxylic acid methyl ester)

5-(Methylamino)-4-thiazolecarboxylic acid methyl ester is a versatile thiazole derivative with applications in pharmaceutical and agrochemical research. Its methyl ester and methylamino functional groups enhance reactivity, making it a valuable intermediate in synthesizing heterocyclic compounds. The thiazole core provides structural stability, while the ester group offers flexibility for further derivatization. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its potential as a building block for drug candidates. Its well-defined structure and purity ensure consistent performance in synthetic pathways. Suitable for controlled reactions, it is often employed in the preparation of specialized fine chemicals and active pharmaceutical ingredients (APIs).
5-(methylamino)-4-Thiazolecarboxylic acid methyl ester structure
84636-33-9 structure
Product Name:5-(methylamino)-4-Thiazolecarboxylic acid methyl ester
CAS No:84636-33-9
MF:C6H8N2O2S
MW:172.204919815063
CID:1118724
PubChem ID:12792584
Update Time:2025-06-08

5-(methylamino)-4-Thiazolecarboxylic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester
    • methyl 5-(methylamino)thiazole-4-carboxylate
    • F92004
    • EN300-6511225
    • FT-0763398
    • 84636-33-9
    • SCHEMBL6338510
    • methyl 5-(methylamino)-1,3-thiazole-4-carboxylate
    • DA-32395
    • Inchi: 1S/C6H8N2O2S/c1-7-5-4(6(9)10-2)8-3-11-5/h3,7H,1-2H3
    • InChI Key: INQFUFJEKDAJER-UHFFFAOYSA-N
    • SMILES: S1C=NC(C(=O)OC)=C1NC

Computed Properties

  • Exact Mass: 172.03064868g/mol
  • Monoisotopic Mass: 172.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 79.5Ų

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Additional information on 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester

Introduction to 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester (CAS No. 84636-33-9)

5-(methylamino)-4-Thiazolecarboxylic acid methyl ester, identified by its Chemical Abstracts Service (CAS) number 84636-33-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The structural framework of 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester incorporates both amine and ester functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents.

The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1 and 4 positions, respectively. This arrangement imparts a distinct electronic and steric environment to the molecule, influencing its interactions with biological targets. The presence of a methylamino group at the 5-position introduces a basic nitrogen atom, which can participate in hydrogen bonding or coordinate with metal ions, depending on the context. Additionally, the methyl ester functionality at the 4-position provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole scaffold exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester makes it a promising candidate for further exploration in these areas. For instance, research has shown that modifications to the amine and ester groups can significantly alter the potency and selectivity of thiazole-based drugs.

One of the most compelling aspects of 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester is its potential as a building block for more complex pharmacophores. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution or condensation reactions, allows chemists to introduce additional functional groups or link it to other molecular frameworks. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of diverse analogues is essential for identifying lead compounds.

Recent advancements in computational chemistry have further enhanced the utility of 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester. Molecular modeling studies have been employed to predict how this compound might interact with biological targets such as enzymes or receptors. These simulations can help guide the design of derivatives with improved binding affinity or reduced toxicity. Moreover, virtual screening techniques have been used to identify potential new applications for this compound by comparing its structure against large databases of known bioactive molecules.

The synthesis of 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include cyclization reactions to form the thiazole ring followed by functional group transformations to introduce the amine and ester moieties. Optimizing these synthetic pathways is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.

Quality control and analytical characterization are also critical aspects when working with 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These analytical methods provide detailed information about the molecular structure and help ensure that the material meets the required specifications for downstream applications.

The pharmacological evaluation of 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester has revealed several interesting properties. In vitro studies have indicated that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Additionally, preliminary cell-based assays have suggested potential effects on cellular proliferation and differentiation, making it an attractive candidate for further investigation.

As research in medicinal chemistry continues to evolve, compounds like 5-(methylamino)-4-Thiazolecarboxylic acid methyl ester will play an increasingly important role in drug development efforts. The combination of structural versatility and demonstrated biological activity positions this molecule as a valuable asset in any medicinal chemist's toolkit. Future studies may focus on optimizing its pharmacokinetic properties or exploring new therapeutic indications through structural modifications.

In conclusion,5-(methylamino)-4-Thiazolecarboxylic acid methyl ester (CAS No. 84636-33-9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and biological activities makes it a compelling subject for further study and development. As our understanding of its properties grows,so too will its utility in addressing unmet medical needs.

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